3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(3-methoxypiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-4,6-7H2,1H3 |
InChI Key |
UTIAHLPUIUZKIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with appropriate nitrile and methoxy reagents. One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction conditions are designed to facilitate the formation of the desired compound through a series of cyclization and substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale enantioselective reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy and nitrile groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Enantioselective reduction often involves the use of specific catalysts and hydrogenation conditions.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different piperidine derivatives .
Scientific Research Applications
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-6-(3-methoxypiperidin-1-yl)pyridin-3-yl)-1H-indol-5-ol:
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and are investigated for their biological activities.
Uniqueness
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitrile groups provide versatility in chemical reactions and potential for diverse applications .
Biological Activity
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a methoxy group and a nitrile functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
Inhibition of Kinase Activity
One prominent mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway. In vitro studies have demonstrated that this compound exhibits selective inhibition against mutant forms of EGFR, which are often associated with various cancers, including non-small cell lung cancer (NSCLC) .
Table 1: Biological Activity Summary
| Activity | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| EGFR Inhibition | EGFR L858R/T790M | 180 | 45-fold over WT EGFR |
| Cell Proliferation Inhibition | A549 NSCLC Cells | 200 | Moderate |
| Apoptosis Induction | Various Cancer Cell Lines | IC50 varies | Not specified |
Case Study 1: NSCLC Treatment
In a recent study, this compound was evaluated for its efficacy in treating NSCLC with EGFR mutations. The compound was administered to A549 cell lines, leading to significant reductions in cell viability. The results indicated a promising therapeutic index for further development .
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with existing EGFR inhibitors. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential benefits in overcoming resistance mechanisms commonly observed in cancer treatments .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary data indicate favorable absorption and distribution characteristics, although detailed studies on metabolism and excretion are still pending.
Q & A
Q. What are the recommended synthetic routes for 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?
Methodology :
- Cyclization and Functionalization : Start with piperidine precursors and introduce the methoxy group via alkylation (e.g., methyl iodide under basic conditions). Optimize cyclization using catalysts like Pd/C or Lewis acids .
- Nitrile Introduction : React intermediates with cyanoacetyl chloride or acetonitrile derivatives in anhydrous solvents (e.g., THF) at controlled temperatures (0–5°C) to avoid side reactions .
- Yield Optimization : Use design-of-experiment (DoE) approaches to test variables (temperature, solvent, catalyst loading). Monitor purity via HPLC and confirm structures with NMR (¹H/¹³C) and HRMS .
Q. What analytical techniques are critical for characterizing this compound?
Methodology :
- Structural Elucidation : Combine ¹H/¹³C NMR to identify methoxy (δ ~3.3 ppm) and nitrile (δ ~120 ppm) groups. Use IR spectroscopy for nitrile (C≡N stretch ~2240 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) validation .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does this compound interact with common biochemical targets?
Methodology :
- Kinase Assays : Screen against kinase panels (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ assays. Compare inhibition IC₅₀ values to hydroxylated analogs (e.g., 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile) to assess methoxy group effects .
- Receptor Binding : Perform radioligand displacement assays (e.g., serotonin/dopamine receptors) to evaluate affinity (Kᵢ). Use HEK293 cells transfected with target receptors for functional cAMP or calcium flux assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies differentiate the methoxy group’s role in modulating biological activity compared to hydroxyl or halogen substituents?
Methodology :
- Analog Synthesis : Prepare derivatives (e.g., 3-(3-fluoropiperidin-1-yl)-3-oxopropanenitrile) via halogenation or demethylation. Use X-ray crystallography to compare bond angles and electron density maps .
- Activity Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition). Apply QSAR models to correlate substituent properties (Hammett σ, logP) with activity .
Q. What strategies resolve contradictions in reported reactivity of piperidine-based nitriles under nucleophilic substitution?
Methodology :
- Controlled Reactivity Studies : Compare reaction outcomes (e.g., with thiols or amines) in polar aprotic (DMF) vs. protic (MeOH) solvents. Use DFT calculations (Gaussian 16) to model transition states and identify steric/electronic barriers .
- Kinetic Analysis : Conduct pseudo-first-order experiments with varying nucleophile concentrations. Plot rate constants (k) to distinguish SN1 vs. SN2 mechanisms .
Q. How can retrosynthetic analysis and AI tools improve the synthesis planning of this compound?
Methodology :
- AI-Driven Route Prediction : Input target structure into platforms like Pistachio or Reaxys to prioritize routes based on yield data and green chemistry metrics (e.g., E-factor) .
- Modular Assembly : Fragment the molecule into piperidine, methoxy, and nitrile modules. Validate coupling steps (e.g., Buchwald-Hartwig amidation) via small-scale trials .
Q. What experimental designs are optimal for assessing the compound’s metabolic stability and cytochrome P450 interactions?
Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Identify metabolites using UPLC-QTOF .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) in recombinant CYP assays. Calculate IC₅₀ values and compare to known inhibitors .
Q. How can molecular docking and dynamics simulations predict target binding modes of this compound?
Methodology :
- Docking Studies : Use AutoDock Vina to dock the compound into kinase (e.g., PDB 1XKK) or GPCR (e.g., 5-HT₂A) active sites. Score poses based on binding energy (ΔG) and hydrogen-bond interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze RMSD and ligand-protein contact frequencies .
Q. What methodologies validate the compound’s role as a precursor in heterocyclic synthesis (e.g., thiazoles or pyridines)?
Methodology :
- Cyclocondensation : React with thioureas or hydrazines under microwave irradiation (100°C, 30 min). Isolate products via flash chromatography and characterize with NOESY for regiochemistry confirmation .
- Mechanistic Probes : Use ¹⁸O-labeled reagents or in situ IR to track reaction pathways (e.g., ketone vs. nitrile activation) .
Q. How do electronic effects of the methoxy group influence photophysical properties in material science applications?
Methodology :
- UV-Vis and Fluorescence : Measure absorbance/emission spectra in DMSO. Compare with des-methyl analogs to assess methoxy’s electron-donating effects on π-conjugation .
- DFT Calculations : Compute HOMO-LUMO gaps (Gaussian 16) and correlate with experimental band gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
